molecular formula C16H21N3O3 B5464853 1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide

1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5464853
M. Wt: 303.36 g/mol
InChI Key: BGJOOPATASJFNB-UHFFFAOYSA-N
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Description

1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidine ring, a carbamoylphenyl group, and a tert-butyl group, which contribute to its distinct chemical behavior.

Preparation Methods

The synthesis of 1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the carbamoylphenyl group and the tert-butyl group. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific industrial applications.

Mechanism of Action

The mechanism of action of 1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in biological assays or therapeutic applications.

Comparison with Similar Compounds

1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    tert-butyl N-(4-carbamoylphenyl)carbamate: This compound shares the carbamoylphenyl group but lacks the pyrrolidine ring, resulting in different chemical and biological properties.

    N-(4-Carbamoylphenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide: This compound has a similar carbamoylphenyl group but features a quinazoline ring instead of a pyrrolidine ring, leading to distinct reactivity and applications.

Properties

IUPAC Name

1-tert-butyl-N-(4-carbamoylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-16(2,3)19-9-11(8-13(19)20)15(22)18-12-6-4-10(5-7-12)14(17)21/h4-7,11H,8-9H2,1-3H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJOOPATASJFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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